ERG240 Exhibits Sub-Nanomolar BCAT1 Inhibitory Potency, Surpassing Gabapentin by >10,000,000-Fold and BAY-069 by ~31-Fold
ERG240 is a highly potent inhibitor of recombinant human BCAT1 with a reported IC50 range of 0.1-1 nM . This potency is a critical point of differentiation from other known BCAT1 inhibitors. Gabapentin, a widely used drug with known off-target BCAT1 inhibitory activity, exhibits an IC50 of approximately 10,000,000 nM (10 mM), making ERG240 at least 10 million times more potent [1]. Furthermore, compared to the more advanced probe BAY-069, ERG240 demonstrates a 31- to 310-fold improvement in potency [2]. This exceptional potency allows for the use of significantly lower compound concentrations in cell-based assays, minimizing potential off-target or cytotoxic effects related to high dosing .
| Evidence Dimension | BCAT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.1 - 1 nM |
| Comparator Or Baseline | Gabapentin: 10,000,000 nM (10 mM); BAY-069: 31 nM |
| Quantified Difference | >10,000,000-fold more potent than Gabapentin; 31- to 310-fold more potent than BAY-069 |
| Conditions | Recombinant human BCAT1 enzymatic assay |
Why This Matters
This massive difference in potency enables the use of sub-nanomolar concentrations in vitro, which directly translates to lower compound consumption per experiment, reduced solvent interference, and a lower probability of off-target activities, thereby improving experimental signal-to-noise and data reproducibility.
- [1] Walsh Medical Media. (n.d.). Improving Longevity with Metadichol® by Inhibiting the BCAT1 Gene. (Citing Gabapentin BCAT1 IC50 of 10 mM). View Source
- [2] BindingDB. (n.d.). BDBM50607315 (BAY-069) - Inhibition of N-terminal his-tagged human recombinant BCAT1. View Source
